4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C26H22N4O3S This compound is notable for its unique structure, which includes an anthrylmethylidene group, a trimethoxyphenyl group, and a triazole-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the anthrylmethylidene intermediate, which is then reacted with the appropriate triazole and trimethoxyphenyl precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like sodium methoxide to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole-thiol moiety to a triazole-thiolate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anthrylmethylidene and trimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential anti-cancer and anti-microbial properties
Medicine: Research has indicated that this compound may inhibit certain enzymes and proteins involved in disease pathways, making it a candidate for drug development
Industry: Its unique structure and reactivity make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism by which 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets. These may include:
Enzymes: Inhibition of enzymes such as tubulin, which is involved in cell division
Proteins: Binding to proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which play roles in cellular stress responses and redox balance
Pathways: Modulation of signaling pathways, including those related to apoptosis and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
What sets 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the triazole-thiol moiety may enhance its ability to interact with specific molecular targets, while the trimethoxyphenyl group contributes to its overall stability and bioactivity .
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C26H22N4O3S/c1-31-22-13-18(14-23(32-2)24(22)33-3)25-28-29-26(34)30(25)27-15-21-19-10-6-4-8-16(19)12-17-9-5-7-11-20(17)21/h4-15H,1-3H3,(H,29,34)/b27-15+ |
InChI Key |
LBGDFQCYVXQPCU-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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